2,4-dinitro-6-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol
Overview
Description
2,4-Dinitro-6-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol is an organic compound known for its complex structure and significant applications in various fields of science. This compound features a phenol group substituted with nitro groups at positions 2 and 4, and a pyridin-2-ylhydrazinylidene group at position 6. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dinitro-6-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol typically involves multi-step organic reactions. One common method includes the nitration of phenol to introduce nitro groups at the 2 and 4 positions. This is followed by the condensation reaction with pyridin-2-ylhydrazine under controlled conditions to form the hydrazinylidene linkage . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitro-6-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions typically target the nitro groups, converting them to amino groups.
Substitution: The phenolic hydroxyl group and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions. For example, reduction of the nitro groups yields amino derivatives, while substitution reactions can introduce various functional groups at the phenolic hydroxyl position .
Scientific Research Applications
2,4-Dinitro-6-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential and mechanism of action in various diseases.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4-dinitro-6-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol exerts its effects involves interactions with specific molecular targets and pathways. The nitro groups and hydrazinylidene linkage play crucial roles in its reactivity and biological activity. The compound can interact with cellular proteins and enzymes, potentially disrupting normal cellular functions and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Known for its use as a pesticide and in biochemical studies.
2,4-Dinitro-6-methylphenol: Used in the production of dyes and pigments.
2,4-Dinitro-o-cresol: Employed as a herbicide and in industrial applications.
Uniqueness
2,4-Dinitro-6-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol is unique due to the presence of the pyridin-2-ylhydrazinylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
2,4-dinitro-6-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O5/c18-12-8(7-14-15-11-3-1-2-4-13-11)5-9(16(19)20)6-10(12)17(21)22/h1-7,18H,(H,13,15)/b14-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMSITJFCDXBLY-VGOFMYFVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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